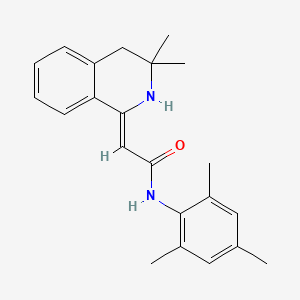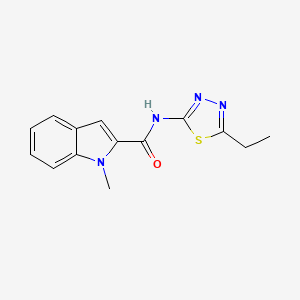
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide, also known as ETI, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETI is a potent inhibitor of the protein-protein interaction between the E3 ubiquitin ligase, MDM2, and the tumor suppressor protein, p53. This interaction is crucial for the regulation of the p53 pathway, which is responsible for preventing the development of cancer cells. Therefore, ETI has been investigated for its potential as an anticancer agent.
Mecanismo De Acción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide exerts its anticancer effects by inhibiting the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby preventing its transcriptional activity. By inhibiting this interaction, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide stabilizes p53 and enhances its transcriptional activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has been shown to inhibit tumor growth in various animal models of cancer. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has also been investigated for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a potent inhibitor of this pathway. However, one of the limitations of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the long-term effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide on normal cells and tissues are not fully understood, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
1. Combination Therapy: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has been investigated for its potential as a radiosensitizer, and further studies are needed to determine its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy.
2. Alternative Delivery Methods: The poor solubility of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide in aqueous solutions limits its administration in vivo. Therefore, alternative delivery methods, such as nanoparticles and liposomes, should be investigated to improve its solubility and bioavailability.
3. Clinical Trials: Further studies are needed to determine the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide in clinical trials. This will require the development of suitable formulations and dosing regimens.
4. Mechanism of Resistance: Resistance to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has been observed in some cancer cells, and further studies are needed to determine the underlying mechanisms and to develop strategies to overcome resistance.
Conclusion:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide is a promising small molecule compound that has gained significant attention in scientific research for its potential as an anticancer agent. Its specificity for the MDM2-p53 interaction makes it a potent inhibitor of this pathway, and it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models of cancer. However, further studies are needed to determine its safety and efficacy in clinical trials and to develop strategies to overcome resistance.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide can induce apoptosis in cancer cells by activating the p53 pathway. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has also been shown to inhibit tumor growth in various animal models of cancer. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide has been investigated for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-12-16-17-14(20-12)15-13(19)11-8-9-6-4-5-7-10(9)18(11)2/h4-8H,3H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFWMFVYYBYRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



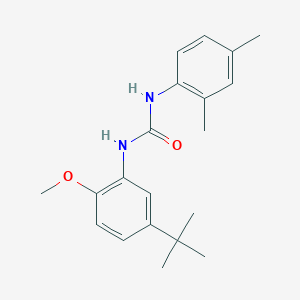
![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4699480.png)

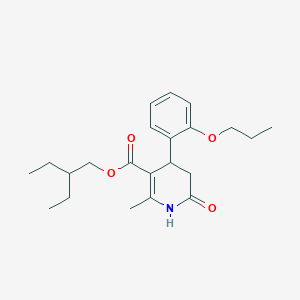
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-formylhydrazinecarbothioamide](/img/structure/B4699514.png)
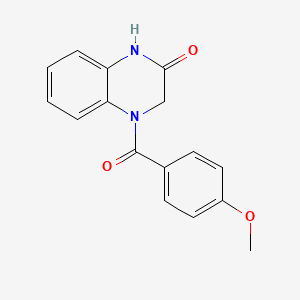
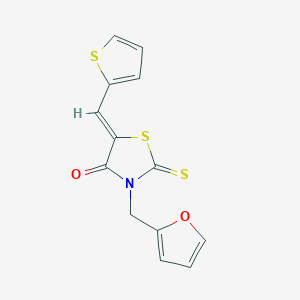
![2-[3-(1,3-benzoxazol-2-ylthio)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4699532.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B4699550.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4699566.png)
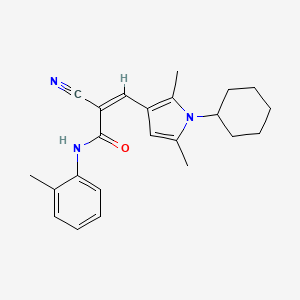
![3-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B4699574.png)
